(4-Benzyloxyphenyl)methanesulfonyl chloride
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Overview
Description
[4-(Benzyloxy)phenyl]methanesulfonyl chloride is an organic compound with the molecular formula C14H13ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a benzyloxy group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(benzyloxy)phenyl]methanesulfonyl chloride typically involves the reaction of 4-(benzyloxy)phenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(Benzyloxy)phenol+Methanesulfonyl chloride→[4-(Benzyloxy)phenyl]methanesulfonyl chloride
Industrial Production Methods
Industrial production methods for [4-(benzyloxy)phenyl]methanesulfonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyloxy)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate esters.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form sulfonyl hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Aldehydes and Carboxylic Acids: Formed from the oxidation of the benzyloxy group.
Scientific Research Applications
Chemistry
In chemistry, [4-(benzyloxy)phenyl]methanesulfonyl chloride is used as a reagent for the synthesis of various sulfonamide and sulfonate ester derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its derivatives have shown potential as anticancer and antimicrobial agents due to their ability to inhibit specific enzymes and pathways .
Industry
In the industrial sector, [4-(benzyloxy)phenyl]methanesulfonyl chloride is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of polymers and advanced materials with unique properties .
Mechanism of Action
The mechanism of action of [4-(benzyloxy)phenyl]methanesulfonyl chloride involves the interaction of its sulfonyl chloride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of receptor function. The benzyloxy group can also participate in additional interactions, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Similar structure but lacks the benzyloxy group.
4-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of a benzyloxy group.
Sulfonimidates: Sulfur (VI) species with different substituents and reactivity.
Uniqueness
[4-(Benzyloxy)phenyl]methanesulfonyl chloride is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and interaction profiles compared to other sulfonyl chlorides. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Properties
Molecular Formula |
C14H13ClO3S |
---|---|
Molecular Weight |
296.8 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C14H13ClO3S/c15-19(16,17)11-13-6-8-14(9-7-13)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
DEXIMGHQBNCPOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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